MAO-B Inhibition Profile: 6-Bromo vs. 6-Chloro Analog Differentiation
The 6-bromo compound exhibits minimal inhibitory activity against human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ > 100,000 nM [1]. In contrast, a structurally related 6-chloro-3-isopropyl-2-methylquinolin-4-amine derivative displays measurable MAO-B inhibition with an IC₅₀ of 530 nM [2]. This 188-fold difference in IC₅₀ values demonstrates that the 6-position halogen identity—bromine versus chlorine—profoundly modulates MAO-B engagement within the same core scaffold.
| Evidence Dimension | MAO-B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | > 100,000 nM (> 100 µM) |
| Comparator Or Baseline | 6-Chloro-3-isopropyl-2-methylquinolin-4-amine derivative: 530 nM |
| Quantified Difference | > 188-fold lower inhibitory activity for the 6-bromo analog |
| Conditions | Inhibition of human recombinant MAO-B, kynuramine oxidation to 4-hydroxyquinoline, spectrofluorometric detection |
Why This Matters
For programs targeting MAO-B inhibition (e.g., Parkinson's disease), the 6-bromo compound is unsuitable as a lead, whereas the 6-chloro analog may warrant further investigation; conversely, for applications where MAO-B off-target activity must be avoided, the 6-bromo compound's lack of inhibition may be advantageous.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528). IC₅₀ > 1.00E+5 nM for human recombinant MAO-B. Assay: kynuramine oxidation to 4-hydroxyquinoline, spectrofluorometric analysis. View Source
- [2] BindingDB. BDBM50585932 (CHEMBL5081574). IC₅₀: 530 nM for human recombinant MAO-B. Assay: inhibition of 4-hydroxyquinoline formation, kynuramine substrate. View Source
